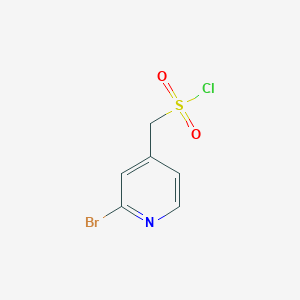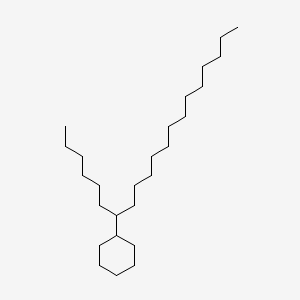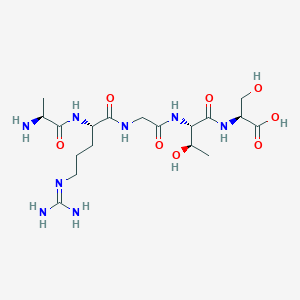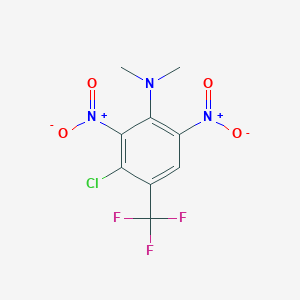
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- is an organic compound with significant interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes two bromine atoms and two nitrile groups attached to a cyclohexadiene ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- typically involves the bromination of 1,4-cyclohexadiene-1,2-dicarbonitrile. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the cyclohexadiene ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and nitrile groups play a crucial role in its reactivity and interactions. For example, the bromine atoms can participate in electrophilic addition reactions, while the nitrile groups can engage in nucleophilic addition or substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-: Similar structure but with chlorine atoms instead of bromine.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A related compound with similar functional groups but different reactivity and applications
Uniqueness
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorine analogs. The bromine atoms make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity and interactions with other molecules .
Propiedades
Número CAS |
4587-25-1 |
|---|---|
Fórmula molecular |
C8Br2N2O2 |
Peso molecular |
315.91 g/mol |
Nombre IUPAC |
4,5-dibromo-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8Br2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 |
Clave InChI |
HDEXQZFQDZGFLQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=O)C(=C(C1=O)Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)


![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)

![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


